4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid
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Overview
Description
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid typically involves multiple steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
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Introduction of the Fmoc Group: : The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). This step is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol using reagents like lithium aluminum hydride (LiAlH₄).
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Substitution: : Nucleophilic substitution reactions can occur at the Fmoc group, allowing for the introduction of various substituents. This is often achieved using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid has several applications in scientific research:
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Medicinal Chemistry: : It is used as an intermediate in the synthesis of peptide-based drugs, owing to its Fmoc group which is a common protecting group in peptide synthesis.
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Biological Studies: : The compound can be used to study the interactions of spirocyclic structures with biological targets, providing insights into the design of new bioactive molecules.
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Material Science: : Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid exerts its effects is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
The uniqueness of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid lies in its combination of the spirocyclic core and the Fmoc group, making it particularly valuable in the synthesis of complex peptides and other bioactive molecules.
This detailed overview provides a comprehensive understanding of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[25]octane-7-carboxylic acid, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2580223-93-2 |
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Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 |
Purity |
77 |
Origin of Product |
United States |
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